Flt3-IN-25

Acute Myeloid Leukemia FLT3-ITD FLT3-D835Y

FLT3 inhibitor research is often confounded by off-target VEGFR/FGFR/PDGFR/c-KIT activity, complicating in vivo models of AML, pain, or resistance mechanisms.

  • Precise target engagement: Inhibits FLT3-WT, FLT3-ITD, and gatekeeper FLT3-D835Y (IC50 = 1.4 nM).
  • Clean selectivity profile: Low activity vs. VEGFR, FGFR, PDGFR, c-KIT, RET - ideal for resistance mechanism studies.
  • Ready for in vivo use: Validated formulation (10% DMSO/40% PEG300/5% Tween 80/45% Saline) available for reproducible PK/PD.

Molecular Formula C21H22N6O
Molecular Weight 374.4 g/mol
Cat. No. B12384174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-25
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2
InChIInChI=1S/C21H22N6O/c1-14-12-26(13-15(2)28-14)21-8-7-20-22-11-19(27(20)25-21)17-5-3-16(4-6-17)18-9-23-24-10-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,24)/t14-,15+
InChIKeyBNQSFKFJBWGCHB-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-25: Selective FLT3 Inhibitor


Flt3-IN-25 (also known as compound 17) is a small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It demonstrates potent inhibitory activity against wild-type FLT3 (FLT3-WT) and key clinically-relevant mutants, including FLT3 internal tandem duplication (FLT3-ITD) and the gatekeeper mutation FLT3-D835Y, with IC50 values in the low nanomolar range . Beyond its potency, a key characteristic of Flt3-IN-25 is its reported selectivity profile, exhibiting low activity against a panel of anti-target kinases (VEGFR, FGFR, PDGFR, c-KIT, and RET) that are often inhibited by other FLT3 inhibitors [1]. This combination of high potency and a favorable selectivity profile positions it as a valuable chemical probe for studying FLT3 biology in acute myeloid leukemia (AML), chronic pain, and other contexts where off-target kinase inhibition is a concern.

Workflow FLT3 kinase inhibition studies
Selection Reported low activity against anti-target kinases (VEGFR, FGFR, PDGFR, c-KIT, RET)
Use Context May support FLT3-D835Y resistance mechanism and chronic pain pathway research

Flt3-IN-25 Selectivity Advantage


While the FLT3 inhibitor class contains several FDA-approved and clinically advanced compounds, direct substitution without experimental validation is inadvisable due to critical differences in target engagement and selectivity profiles. Flt3-IN-25 has been specifically characterized for its low activity against a defined set of anti-targets, including VEGFR, FGFR, PDGFR, c-KIT, and RET [1]. This is a significant differentiation from many other FLT3 inhibitors, such as gilteritinib, quizartinib, and midostaurin, which are known to inhibit these closely related kinases and thereby contribute to on-target adverse effects or limit their utility in non-oncology settings [1]. Therefore, experimental outcomes cannot be assumed to be identical across the class. The specific quantitative evidence provided in the following section details the distinct potency and selectivity profile that defines Flt3-IN-25, enabling informed scientific selection and procurement decisions.

Kinase selectivity context

Off-target kinase inhibition may differ from pan-FLT3 or multi-kinase inhibitors.

Target engagement profile

Reported low activity against anti-targets (VEGFR, FGFR, PDGFR, c-KIT, RET) may not transfer to cellular or in vivo models without validation.

Mechanism of action context

FLT3-ITD and D835Y inhibition data may not predict activity against other FLT3 mutations or in co-mutation backgrounds.

Flt3-IN-25 Evidence Guide


FLT3-ITD and D835Y Inhibition

Flt3-IN-25 demonstrates highly potent, low nanomolar inhibitory activity against both wild-type FLT3 and two major clinically-relevant mutant forms, FLT3-ITD and the gatekeeper mutant FLT3-D835Y. While many FLT3 inhibitors show reduced potency against the D835Y gatekeeper mutation, Flt3-IN-25 maintains an IC50 of 1.4 nM, comparable to its potency against wild-type and ITD-mutant FLT3 . In comparison, the clinically approved inhibitor quizartinib is known to be ineffective against FLT3-D835Y mutants [1].

FLT3-ITD/D835Y IC50
Class-level inference
1.1 nM (ITD), 1.4 nM (D835Y), 1.2 nM (WT)
Supports D835Y resistance mechanism studies; quizartinib ineffective against this mutant.
Biochemical kinase assay; verify in cellular context.
Acute Myeloid Leukemia FLT3-ITD FLT3-D835Y Kinase Inhibition

Anti-Target Kinase Selectivity

A primary differentiator for Flt3-IN-25 is its reported low activity against a panel of kinases (VEGFR, FGFR, PDGFR, c-KIT, and RET) that are commonly inhibited by other FLT3 inhibitors [1]. These anti-targets are associated with immune, cardiovascular, and renal toxicities. The original research publication specifically identifies Flt3-IN-25 as a compound with this favorable selectivity profile, contrasting it with clinically approved FLT3 inhibitors like gilteritinib, midostaurin, and quizartinib, which are known to be promiscuous against these same kinases [1].

Anti-target Selectivity
Class-level inference
Low activity against VEGFR, FGFR, PDGFR, c-KIT, RET reported
May differentiate from multi-kinase FLT3 inhibitors; refer to full publication.
Kinase profiling data from ChemMedChem 2023.
Kinase Selectivity Off-Target Effects Anti-Targets FLT3 Biology

Physicochemical and Formulation Data

For robust experimental design, Flt3-IN-25 is supplied with defined physicochemical and solubility data. The compound has a molecular weight of 374.44 g/mol and a molecular formula of C21H22N6O [1]. It is reported to be typically soluble in DMSO (e.g., 10 mM) and vendors provide detailed, tested formulations for in vivo administration, including specific ratios of DMSO, PEG300, Tween 80, and saline for intraperitoneal or intravenous injection . This level of formulation guidance is essential for reproducible in vivo pharmacology studies and reduces the experimental burden on the researcher compared to compounds with poorly characterized solubility.

Formulation Data
Supporting evidence
MW 374.44, C21H22N6O, DMSO soluble (10 mM)
In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
Vendor-provided formulation guidance supports reproducible in vivo dosing.
Verify solubility and stability in chosen vehicle.
Solubility Formulation In Vivo Studies Physicochemical Properties

Flt3-IN-25 Application Scenarios


D835Y Resistance in AML

Flt3-IN-25 is an optimal tool for research focused on the FLT3-D835Y gatekeeper mutation, a common mechanism of acquired resistance to several FLT3 inhibitors, including quizartinib. As demonstrated in Section 3, Evidence Item 1, Flt3-IN-25 maintains potent inhibitory activity (IC50 = 1.4 nM) against this mutant [1]. This enables researchers to study the specific signaling pathways and cellular consequences of FLT3-D835Y activity in the presence of a potent inhibitor, providing a clearer understanding of resistance mechanisms than can be achieved with inhibitors that are ineffective against this mutation .

FLT3 Biology in Chronic Pain

The favorable selectivity profile of Flt3-IN-25, characterized by low activity against anti-targets like VEGFR, FGFR, and PDGFR, makes it a superior chemical probe for investigating FLT3 biology in non-oncology contexts [1]. For studies in chronic pain models, where the cardiovascular and immune-related toxicities associated with broader-spectrum FLT3 inhibitors are confounding factors, Flt3-IN-25 offers a cleaner pharmacological tool to elucidate the specific role of FLT3 without the confounding influence of off-target kinase inhibition [1].

In Vivo PK/PD and Efficacy

For researchers planning in vivo studies, the availability of vendor-validated and documented formulation protocols for Flt3-IN-25 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline for IP/IV injection) ensures reproducible dosing and pharmacokinetic (PK) evaluation. This is a significant practical advantage, as it minimizes the time and resources required for formulation development and reduces inter-experiment variability in pharmacodynamic (PD) readouts, facilitating robust comparisons between different FLT3 inhibitors in animal models.

Application
Selection Property
Validation Focus
FLT3-D835Y resistance mechanism studies
D835Y gatekeeper mutation selectivity
Potency against D835Y in cellular resistance models
Chronic pain FLT3 pathway research
Low anti-target kinase activity profile
Off-target kinase activity in neuronal signaling assays
In vivo pharmacology and PK/PD studies
Vendor-provided in vivo formulation guidance
Dosing reproducibility and exposure endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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